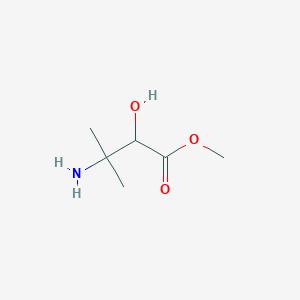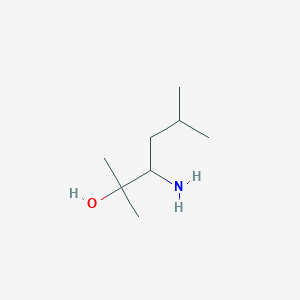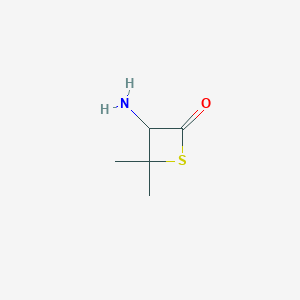
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the triazole and piperidine rings makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with 4-piperidone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, palladium-catalyzed hydrogenation can be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-amine
- 1-methyl-3-(piperidin-4-yl)-1H-imidazole-5-amine
- 1-methyl-3-(piperidin-4-yl)-1H-tetrazole-5-amine
Uniqueness
1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H15N5/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H2,9,11,12) |
InChI Key |
KDBXMQRZLFKUDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCNCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256093.png)

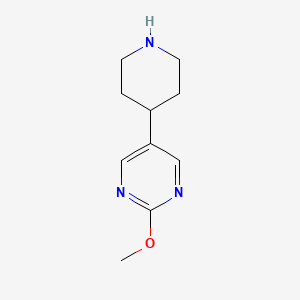
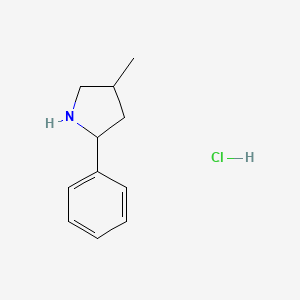

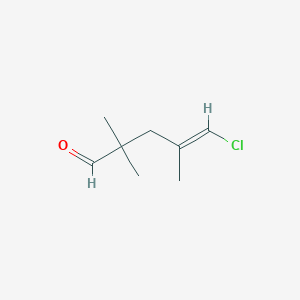
![{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol](/img/structure/B13256135.png)
![2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13256144.png)
![N-cyclopropylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13256146.png)

